molecular formula C10H11ClO B097830 4-Phenylbutanoyl chloride CAS No. 18496-54-3

4-Phenylbutanoyl chloride

Cat. No. B097830
CAS RN: 18496-54-3
M. Wt: 182.64 g/mol
InChI Key: VQDQISMDUHBUFF-UHFFFAOYSA-N
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Description

4-Phenylbutanoyl chloride is a chemical compound that is used as an intermediate in organic synthesis. It is a derivative of butyric acid with a phenyl group attached to the fourth carbon atom. This compound is not explicitly detailed in the provided papers, but its related compounds and synthesis methods are discussed, which can give insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds to 4-Phenylbutanoyl chloride is described in several papers. For instance, the preparation of benzyl γ-ketohexanoates involves the synthesis of 4-(mono/di-benzyloxy)-4-ketobutanoyl chlorides by reacting monoesters of succinic acid with thionyl chloride . Another synthesis method includes the Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride to obtain various 4-arylbutanoates . These methods could potentially be adapted for the synthesis of 4-Phenylbutanoyl chloride by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Phenylbutanoyl chloride has been characterized using various spectroscopic techniques such as UV-VIS, IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the crystal structure of related compounds . These techniques could be used to analyze the molecular structure of 4-Phenylbutanoyl chloride once synthesized.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 4-Phenylbutanoyl chloride has been explored in several studies. For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with acetanilides to yield new compounds . Similarly, the synthesis of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles involves a three-component reaction . These studies suggest that 4-Phenylbutanoyl chloride could undergo various chemical reactions, potentially leading to the formation of heterocyclic compounds or other functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Phenylbutanoyl chloride have been characterized. For instance, the melting and boiling points of synthesized compounds have been determined using TGA/DSC . The electronic structures and properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties have been investigated theoretically . These studies provide a foundation for predicting the physical and chemical properties of 4-Phenylbutanoyl chloride, such as solubility, stability, and reactivity.

Scientific Research Applications

Inhibitor Development

4-Phenylbutanoyl chloride derivatives have been researched for their potential as prolyl oligopeptidase inhibitors. These compounds, including 4-phenylbutanoyl-aminoacyl-2(S)-tetrazolylpyrrolidines, have shown potent inhibitory activities. For example, compounds with l-prolyl and l-alanyl groups displayed strong inhibition of prolyl oligopeptidase, a target relevant in several neurological disorders, with IC50 values of 12 and 129 nM respectively (Kilpeläinen et al., 2019). Additionally, other derivatives like 4-phenylbutanoyl side-chain-containing inhibitors were found to be potent inhibitors of prolylendopeptidase (PEP) (Portevin et al., 1996).

Pharmacoproteomics

4-Phenylbutyrate, a derivative of 4-phenylbutanoyl chloride, has been explored in the context of cystic fibrosis. Studies on cystic fibrosis bronchial epithelial cells treated with 4-phenylbutyrate have revealed insights into the proteomic changes associated with the treatment, highlighting the drug's potential in modulating protein processing enzymes, cellular defense, and ion transport (Singh et al., 2006).

Synthetic Chemistry

4-Phenylbutanoyl chloride has been utilized in the synthesis of various compounds. For instance, it's used in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, important intermediates for biologically active compounds including ACE inhibitors (Zhang et al., 2009). Additionally, 4-phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines have been synthesized and evaluated as inhibitors, revealing insights into binding sites and activity against prolyl oligopeptidase (Wallén et al., 2002).

Material Science

In material science, derivatives of 4-phenylbutanoyl chloride have been used in the synthesis of blocking group/initiators for polyrotaxanes via free radical polymerizations (Lee et al., 1997). This demonstrates the compound's utility in developing advanced materials.

Safety and Hazards

4-Phenylbutanoyl chloride is a dangerous compound. It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

As of now, 4-Phenylbutanoyl chloride is primarily used for research and development purposes . Its future applications will depend on the outcomes of ongoing research and development efforts.

Mechanism of Action

Target of Action

It is known to participate in organic reactions as an acylating agent .

Mode of Action

4-Phenylbutanoyl chloride is an acyl chloride, and it can participate in acylation reactions. In the presence of a catalyst like AlCl3, it can undergo Friedel-Crafts acylation, an important reaction in organic chemistry . This reaction involves the substitution of an acyl group onto an aromatic system.

Action Environment

The action of 4-Phenylbutanoyl chloride can be influenced by various environmental factors. For instance, the presence of a catalyst like AlCl3 can facilitate its participation in Friedel-Crafts acylation . Additionally, factors such as temperature, pH, and the presence of other reactive species could potentially influence its reactivity and stability.

properties

IUPAC Name

4-phenylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDQISMDUHBUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472798
Record name 4-phenylbutanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbutanoyl chloride

CAS RN

18496-54-3
Record name Benzenebutanoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-phenylbutanoyl chloride
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Record name 4-phenylbutanoyl chloride
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Record name Benzenebutanoyl chloride
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Synthesis routes and methods

Procedure details

4-Phenyl-butanoic acid (0.83 moles, 13.57 g) is added to thionyl chloride (0.114 moles, 8.27 ml) and warmed to dissolve the solid. The mixture is stirred for 30' at r.t., then refluxed for 10', finally recovered as in example 3a). A 100% yield is obtained (0.083 moles, 15.09 g).
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
8.27 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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